molecular formula C14H13ClN2O2 B091829 4-Chloro-N-(4-methoxyphenyl)benzohydrazide CAS No. 16390-07-1

4-Chloro-N-(4-methoxyphenyl)benzohydrazide

Cat. No. B091829
CAS RN: 16390-07-1
M. Wt: 276.72 g/mol
InChI Key: IURNVVIQOMTXSM-UHFFFAOYSA-N
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Description

The compound 4-Chloro-N-(4-methoxyphenyl)benzohydrazide (CMB) is a benzohydrazide derivative that has been the subject of various studies due to its interesting chemical and physical properties. It is related to a family of compounds that have been synthesized and characterized for their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of CMB-related compounds typically involves the condensation of an aldehyde with a hydrazide. For instance, 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, other derivatives have been synthesized by treating various aldehydes with substituted benzohydrazides, as seen in the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide .

Molecular Structure Analysis

The molecular structure of CMB and its derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). For example, the X-ray study of a related compound showed that the 2-methoxyphenyl and 4-chlorophenyl rings are twisted from the mean plane of the hydroxyamidine group . The dihedral angles between the benzene rings in these compounds can vary, indicating different degrees of planarity and potential for intermolecular interactions .

Chemical Reactions Analysis

Benzohydrazide derivatives like CMB can participate in various chemical reactions due to the presence of reactive functional groups. The hydrazide group (-CONHNH2) can act as a nucleophile in condensation reactions, and the presence of substituents on the benzene rings can influence the reactivity and the outcome of these reactions. The synthesized compounds can further react to form more complex structures, which can be used as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of CMB and its derivatives have been characterized using spectroscopic techniques and theoretical calculations. Vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) distributions have been calculated to understand the properties of these molecules . Additionally, non-linear optical properties and frontier molecular orbitals (FMOs) have been studied to explore their potential in materials science . The crystal packing and hydrogen bonding patterns in these compounds contribute to their stability and can affect their solubility and melting points .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study on the synthesis and in vitro antimicrobial evaluation of new 1,3,4-oxadiazoles bearing the 5-chloro-2-methoxyphenyl moiety, which includes derivatives of 4-chloro-N-(4-methoxyphenyl)benzohydrazide, highlighted their significant activity against tested bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Prasanna Kumar et al., 2013).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-N-(4-methoxyphenyl)benzohydrazide is not available, related compounds such as 4-Chloro-N- (4-methoxyphenyl)benzamide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-6-12(7-9-13)17(16)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURNVVIQOMTXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864673
Record name 4-Chloro-N-(4-methoxyphenyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(4-methoxyphenyl)benzohydrazide

CAS RN

16390-07-1
Record name 4-Chlorobenzoic acid 1-(4-methoxyphenyl)hydrazide
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Record name 4-chloro-1'-(4-methoxyphenyl)benzohydrazide
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Record name 4-Chlorobenzoic acid 1-(4-methoxyphenyl)hydrazide
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